molecular formula C15H22N2O4 B2873518 (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid CAS No. 52634-65-8

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

Cat. No.: B2873518
CAS No.: 52634-65-8
M. Wt: 294.351
InChI Key: ZWVDGVZGVCLMGO-ZDUSSCGKSA-N
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Description

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is a complex organic compound that features a chiral center, making it optically active This compound is characterized by the presence of a methoxyphenyl group, an ethylcarbamoylamino group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxyphenyl Intermediate: Starting with a methoxybenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Ethylcarbamoylamino Group: This step may involve the reaction of the methoxyphenyl intermediate with ethyl isocyanate under controlled conditions to form the ethylcarbamoylamino moiety.

    Formation of the Methylbutanoic Acid Moiety: The final step could involve the coupling of the intermediate with a suitable chiral precursor to introduce the methylbutanoic acid group, ensuring the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-(4-hydroxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-[2-(4-chlorophenyl)ethylcarbamoylamino]-3-methylbutanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid may confer unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs.

Properties

IUPAC Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVDGVZGVCLMGO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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